molecular formula C16H23NO3 B2668464 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide CAS No. 1797893-25-4

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide

Cat. No.: B2668464
CAS No.: 1797893-25-4
M. Wt: 277.364
InChI Key: BSHLKKQFIDYGGF-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide is a synthetic organic compound with the CAS registry number 1797893-25-4 and a molecular formula of C16H23NO3 . This carboxamide derivative features a cyclopentane ring linked to a complex ethanamine backbone that contains two methoxyaryl substituents. This specific molecular architecture, which integrates both alicyclic and aryl ether components, makes it a compound of interest in various medicinal chemistry and drug discovery research applications. Compounds with similar structural motifs, such as carboxamides and methoxyphenyl groups, are frequently investigated for their potential to interact with biological targets . For instance, research into structurally related molecules has explored their activity as inhibitors in oncology, targeting processes like tubulin polymerization . As such, this chemical serves as a valuable building block or intermediate for researchers developing and characterizing new bioactive molecules. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to handle this material in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-19-14-9-5-8-13(10-14)15(20-2)11-17-16(18)12-6-3-4-7-12/h5,8-10,12,15H,3-4,6-7,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHLKKQFIDYGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 2-methoxy-2-(3-methoxyphenyl)ethyl intermediate: This can be achieved through the reaction of 3-methoxyphenylacetic acid with methanol in the presence of a catalyst.

    Cyclopentanecarboxamide formation: The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs include cyclopentylfentanyl and brifentanil , both classified as Schedule I substances in Alabama . Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison

Parameter N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide Cyclopentylfentanyl Brifentanil
Core Structure Cyclopentanecarboxamide + 3-methoxyphenyl-ethyl chain Cyclopentanecarboxamide + piperidinyl-phenethyl Methoxyacetamide + tetrazole-piperidinyl
Key Substituents Dual methoxy (2- and 3-positions) Phenethyl-piperidine Fluorophenyl, tetrazole, methyl-piperidine
Lipophilicity (LogP)* Estimated: ~3.5 (high) ~4.2 (high) ~3.8 (moderate-high)
Receptor Affinity Predicted μ-opioid binding (structural analogy) High μ-opioid affinity High μ-opioid affinity with prolonged half-life
Potency (vs. Morphine) Unknown (likely high due to carboxamide backbone) ~100–200x ~50–100x
Legal Status Not currently scheduled (as of 2025) Schedule I (Alabama, 2018) Schedule I (Alabama, 2018)

*LogP values estimated via computational modeling (e.g., XLogP3).

Key Research Findings and Implications

Structural Determinants of Activity: The absence of a piperidine ring in this compound distinguishes it from cyclopentylfentanyl and brifentanil, which rely on piperidine moieties for μ-opioid receptor interaction. This structural divergence may alter binding kinetics or metabolic pathways .

Potential Risks: Despite lacking formal scheduling, the compound’s structural resemblance to Schedule I opioids suggests a high risk of misuse and overdose. Analogous carboxamides (e.g., cyclopentylfentanyl) are associated with respiratory depression and fatalities.

Research Gaps: No peer-reviewed studies directly evaluate this compound’s pharmacology or toxicology. Current insights are extrapolated from structurally related analogs. Metabolic studies are critical: the 3-methoxyphenyl group may produce active metabolites with unanticipated effects.

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications.

Chemical Structure and Synthesis

The compound features a cyclopentanecarboxamide core with a 2-methoxy-2-(3-methoxyphenyl)ethyl substituent. The general synthetic route involves:

  • Formation of the Intermediate:
    • Reaction of 3-methoxyphenylacetic acid with methanol in the presence of a catalyst to create the 2-methoxy-2-(3-methoxyphenyl)ethyl intermediate.
  • Cyclopentanecarboxamide Formation:
    • The intermediate is reacted with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its mechanisms may involve:

  • Enzyme Inhibition: The compound can inhibit various enzymes, potentially leading to altered metabolic pathways.
  • Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Antiproliferative Activity

A study on structurally similar methoxy-substituted benzimidazole carboxamides revealed significant antiproliferative effects against cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 cells, suggesting that modifications in substituents can enhance biological efficacy .

CompoundIC50 (µM)Cell Line
Derivative 101.2MCF-7
Derivative 115.3HCT 116
Derivative 124.8HEK 293

Antioxidative Properties

Another aspect of biological activity is antioxidative capacity. Compounds similar to this compound have shown improved antioxidative activity compared to standard agents like butylated hydroxytoluene (BHT). This property may contribute to their potential therapeutic effects by mitigating oxidative stress in cells .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
AntiproliferativeSignificant inhibition in cancer cell lines
AntioxidativeEnhanced capacity compared to BHT
Enzyme InhibitionModulation of various metabolic pathways

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